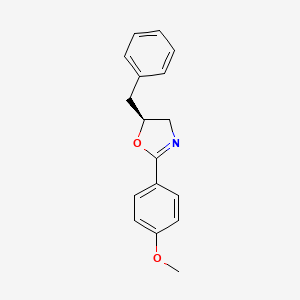
(3R,4S,5R,Z)-3,4,5,6-Tetrahydroxy-2-(2-(phthalazin-1-yl)hydrazono)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S,5R,Z)-3,4,5,6-Tetrahydroxy-2-(2-(phthalazin-1-yl)hydrazono)hexanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple hydroxyl groups and a phthalazinyl hydrazone moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R,Z)-3,4,5,6-Tetrahydroxy-2-(2-(phthalazin-1-yl)hydrazono)hexanoic acid typically involves multi-step organic reactions. One possible route includes the following steps:
Formation of the hexanoic acid backbone: This can be achieved through aldol condensation reactions followed by selective reduction and oxidation steps.
Introduction of hydroxyl groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Attachment of the phthalazinyl hydrazone moiety: This step involves the reaction of the intermediate compound with phthalazine and hydrazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S,5R,Z)-3,4,5,6-Tetrahydroxy-2-(2-(phthalazin-1-yl)hydrazono)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield hexanoic acid derivatives, while reduction can produce hexanol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3R,4S,5R,Z)-3,4,5,6-Tetrahydroxy-2-(2-(phthalazin-1-yl)hydrazono)hexanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its multiple hydroxyl groups and hydrazone moiety make it a versatile tool for biochemical assays.
Medicine
In medicine, this compound may have potential therapeutic applications. It can be investigated for its effects on various biological targets, such as enzymes or receptors, and its potential as a drug candidate.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique reactivity makes it valuable for the production of specialized compounds.
Mécanisme D'action
The mechanism of action of (3R,4S,5R,Z)-3,4,5,6-Tetrahydroxy-2-(2-(phthalazin-1-yl)hydrazono)hexanoic acid involves its interaction with specific molecular targets. The hydroxyl groups and hydrazone moiety can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules and lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S,5R,Z)-3,4,5,6-Tetrahydroxy-2-(2-(benzyl)hydrazono)hexanoic acid: This compound has a similar structure but with a benzyl group instead of the phthalazinyl group.
(3R,4S,5R,Z)-3,4,5,6-Tetrahydroxy-2-(2-(pyridazin-1-yl)hydrazono)hexanoic acid: This compound features a pyridazinyl group instead of the phthalazinyl group.
Uniqueness
The uniqueness of (3R,4S,5R,Z)-3,4,5,6-Tetrahydroxy-2-(2-(phthalazin-1-yl)hydrazono)hexanoic acid lies in its specific combination of hydroxyl groups and the phthalazinyl hydrazone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C14H16N4O6 |
|---|---|
Poids moléculaire |
336.30 g/mol |
Nom IUPAC |
(2Z,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-(phthalazin-1-ylhydrazinylidene)hexanoic acid |
InChI |
InChI=1S/C14H16N4O6/c19-6-9(20)11(21)12(22)10(14(23)24)16-18-13-8-4-2-1-3-7(8)5-15-17-13/h1-5,9,11-12,19-22H,6H2,(H,17,18)(H,23,24)/b16-10-/t9-,11-,12-/m1/s1 |
Clé InChI |
QUEUHZZNRRWXSA-GDUGELNLSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=NN=C2N/N=C(/[C@H]([C@@H]([C@@H](CO)O)O)O)\C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=NN=C2NN=C(C(C(C(CO)O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12838198.png)
![7-(diethylamino)-N-[4-(2,5-dioxopyrrol-1-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B12838204.png)




![Methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12838256.png)





